Product packaging for 5-Methoxy-2-nitrophenol(Cat. No.:CAS No. 704-14-3)

5-Methoxy-2-nitrophenol

Cat. No.: B105146
CAS No.: 704-14-3
M. Wt: 169.13 g/mol
InChI Key: NRTULWPODYLFOJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrophenol (CAS 704-14-3) is a high-purity chemical compound supplied with a minimum assay of 97.5% (GC) . This solid appears as yellow crystals or powder and has a melting point range of 90°C to 94°C . With the molecular formula C7H7NO4 and a molecular weight of 169.14 g/mol, it is slightly soluble in water but soluble in organic solvents such as acetone, chloroform, and ethyl alcohol . In research settings, the 2-nitrophenol functional group is recognized as an effective pH trigger . Studies have utilized nitrophenol derivatives to investigate pH-dependent processes, such as the fusion of liposomes, where the protonation state of the molecule influences its location and interactions within lipid bilayers . Furthermore, this compound and its analogues serve as valuable building blocks in organic synthesis . They are key intermediates in elegant pathways to synthesize biologically active heterocycles, including 2-aryl-2H-1,4-benzoxazin-3-(4H)-ones, which are explored for their therapeutic potential . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet for proper handling protocols. This compound may cause skin and serious eye damage, and may irritate the respiratory system .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO4 B105146 5-Methoxy-2-nitrophenol CAS No. 704-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-nitrophenol
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InChI

InChI=1S/C7H7NO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRTULWPODYLFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
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DSSTOX Substance ID

DTXSID20277212
Record name 5-Methoxy-2-nitrophenol
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Molecular Weight

169.13 g/mol
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CAS No.

704-14-3
Record name 5-Methoxy-2-nitrophenol
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Record name 5-Methoxy-2-nitrophenol
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Record name 5-Methoxy-2-nitrophenol
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Advanced Synthetic Pathways and Methodological Innovations for 5 Methoxy 2 Nitrophenol

Established Synthetic Routes and Mechanistic Investigations

Traditional methods for synthesizing 5-Methoxy-2-nitrophenol have been well-documented, primarily involving the nitration of readily available precursors. Mechanistic studies have provided insights into reaction pathways and selectivity.

Nitration of Guaiacol (B22219) and Related Precursors

The most common established route to this compound starts with guaiacol (2-methoxyphenol). This process typically involves a multi-step sequence to ensure the correct isomer is

Chemical Transformations and Derivatization Strategies of this compound

Nucleophilic Substitution Reactions Involving this compound

The phenolic hydroxyl group of this compound is a primary site for nucleophilic substitution reactions, most commonly O-alkylation, to introduce new side chains. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases the acidity of the phenol (B47542), facilitating its deprotonation to form a phenoxide ion, which is a potent nucleophile.

Detailed research has shown the successful alkylation of this compound with various electrophiles. For instance, in the synthesis of novel benzoxazine (B1645224) derivatives, this compound is alkylated with different substituted 2-bromoacetophenones. mdpi.com This reaction, a form of Williamson ether synthesis, yields nitro compounds that serve as crucial intermediates for subsequent cyclization steps. mdpi.com The yields for these substitution reactions are reported to be in the range of 73–90%. mdpi.com Another documented example involves the reaction of this compound with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in acetone, which is a standard procedure for attaching an ester-containing side chain to the phenolic oxygen. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

Starting Material Electrophile Base / Solvent Product Type
This compound 2-Bromoacetophenones Not Specified Aryl ether intermediate

Cyclization Reactions Utilizing this compound as a Building Block

Following initial functionalization, typically via nucleophilic substitution, the resulting derivatives of this compound are often used as precursors in cyclization reactions to form various heterocyclic systems.

A significant application is in the synthesis of 1,4-benzoxazines. mdpi.com In a one-pot reaction, the nitro-ether intermediates, formed from the alkylation of this compound with 2-bromoacetophenones, undergo catalytic hydrogenation to reduce the nitro group to an amine. This is immediately followed by an intramolecular cyclization through a Mannich-type reaction to furnish the 3,4-dihydro-2H-1,4-benzoxazine core. mdpi.com

Another synthetic route utilizes the reduced form of this compound (which is 2-amino-5-methoxyphenol) to produce 6-Methoxy-2-benzoxazolinone. This is achieved by fusing the amine hydrochloride salt with urea (B33335). tandfonline.com The process involves the initial reduction of the nitrophenol, followed by a cyclization-condensation reaction with urea to form the benzoxazolinone ring system. tandfonline.com

Table 2: Cyclization Reactions from this compound Derivatives

Precursor Reaction/Reagents Final Product
Alkylated this compound 1. Catalytic Hydrogenation (Pd/C) 2. Intramolecular Cyclization 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound and its derivatives to a primary amino group is a fundamental transformation that opens up a wide array of subsequent synthetic possibilities, including the aforementioned cyclization reactions. a2bchem.commdpi.com

The most commonly employed method for this reduction is catalytic hydrogenation. mdpi.com This clean and efficient method typically uses a noble metal catalyst, such as palladium on a carbon support (Pd/C), under a hydrogen atmosphere. mdpi.com This process is favored for its high yield and the relatively mild conditions required.

Alternative chemical reducing agents can also be employed. For the reduction of nitrophenols in general, reagents like sodium disulfide have been utilized. google.com The procedure involves reacting the nitrophenol with an aqueous solution of sodium disulfide, sometimes with initial agitation at room temperature followed by heating to ensure complete reduction. google.com

Table 3: Methods for Nitro Group Reduction

Reagent Conditions Application
Palladium on Carbon (Pd/C), H₂ Catalytic hydrogenation Used in the synthesis of 1,4-benzoxazines from nitrophenol ethers. mdpi.com

Synthesis of Fluorinated Analogs and Other Substituted this compound Derivatives

The synthesis of derivatives of this compound, including fluorinated analogs, is an area of interest for creating novel compounds with potentially enhanced properties. researchgate.net The introduction of fluorine into organic molecules can significantly alter their chemical and physical characteristics. researchgate.net

One detailed synthetic pathway illustrates the creation of complex urea derivatives starting from a fluorinated analog, 5-fluoro-2-nitrophenol. This multi-step synthesis involves:

Nucleophilic substitution of the fluorine atom.

Cyclization and condensation to build a chromene scaffold.

Alkylation of a hydroxyl group.

Reduction of the nitro group to an amine.

Carbamate formation followed by reaction with an amine to form the final urea derivative.

This sequence highlights how a fluorinated starting material related to this compound can be systematically elaborated into a complex final product. The principles of nucleophilic aromatic substitution (SNAr) are fundamental to these transformations, where an electron-withdrawing group (like the nitro group) facilitates the displacement of a leaving group (like a halide) by a nucleophile. fishersci.at

Table 4: Multi-step Synthesis from a Fluorinated Analog

Starting Material Key Synthetic Steps Final Product Class

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Methoxy 2 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 5-Methoxy-2-nitrophenol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of this compound

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of these protons are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

A typical ¹H NMR spectrum of this compound would exhibit signals for the three aromatic protons and the three protons of the methoxy group. The methoxy group protons typically appear as a sharp singlet at approximately 3.8 ppm. The aromatic protons will show more complex splitting patterns due to spin-spin coupling with neighboring protons.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Methoxy Protons (-OCH₃)~3.8Singlet
Aromatic ProtonsVariesMultiplet
Phenolic Proton (-OH)Varies (often broad)Singlet
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of this compound

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The positions of these signals are indicative of the chemical environment of the carbon atoms.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom attached to the electron-withdrawing nitro group will be shifted further downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield. The methoxy carbon itself will appear as a distinct signal in the upfield region of the spectrum.

Carbon Assignment Typical Chemical Shift (δ, ppm)
Methoxy Carbon (-OCH₃)~55-60
Aromatic Carbons~100-165
Note: The specific chemical shifts can be influenced by the solvent and other experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Detection

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds like this compound. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ corresponding to its molecular weight. nih.gov Common fragmentation patterns involve the loss of characteristic neutral fragments such as NO (-30), OH (-17), CH₃ (-15), and CO (-28), which are indicative of the nitro, hydroxyl, methoxy, and phenolic functionalities, respectively. nih.govfrontiersin.org For instance, a prominent fragment ion might be observed at [M-57]⁺, corresponding to the loss of a t-butyl group if a derivatizing agent is used. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) in Environmental and Biological Samples

Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex matrices such as environmental and biological samples. google.comsdu.edu.cn

LC-MS has been successfully employed for the detection and quantification of this compound in various samples. sdu.edu.cn The compound can be separated from other components in the sample using a suitable liquid chromatography column and mobile phase. The eluting compound is then introduced into the mass spectrometer for detection. The high sensitivity and selectivity of LC-MS allow for the detection of trace amounts of this compound. In some cases, derivatization is used to improve the chromatographic and mass spectrometric properties of the analyte. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical and pH-Dependent Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for studying compounds with chromophores, such as the nitro and phenyl groups in this compound.

The UV-Vis spectrum of this compound exhibits characteristic absorption bands in the near-UV region (280–400 nm) at acidic pH. nih.govfrontiersin.org The position and intensity of these bands are influenced by the electronic structure of the molecule.

Importantly, the UV-Vis spectrum of this compound is pH-dependent. As the pH of the solution increases, the phenolic hydroxyl group deprotonates, leading to a shift in the absorption bands towards longer wavelengths (a bathochromic or red shift). nih.govfrontiersin.org This is because the resulting phenolate (B1203915) ion has a more extended conjugated system, which lowers the energy required for electronic transitions. This property can be used to determine the pKa of the phenolic group. nih.gov

Absorption Properties and Spectral Characteristics of this compound

This compound, also known as 5-nitroguaiacol (5NG), is a compound that exhibits significant absorption of ultraviolet (UV) and visible radiation, a characteristic property of nitrophenolic compounds. nih.govresearchgate.net This absorption of light in the near-UV and visible spectrum (below 450 nm) is responsible for its characteristic yellow color. nih.govresearchgate.net The electronic spectrum is primarily the result of π → π* transitions of the aromatic electrons and n → π* transitions involving the lone pair electrons of the hydroxyl and methoxy groups. uantwerpen.be

The UV-Visible spectrum of the sodium salt of this compound, sodium 5-nitroguaiacolate, has been characterized in a neutral solution, revealing multiple absorption maxima. herts.ac.uk The key spectral features are detailed in the table below.

Wavelength (λmax)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent Condition
210 nm9194Neutral
241 nm6729Neutral
342 nm5689Neutral
Table 1: Absorption properties of Sodium 5-nitroguaiacolate in a neutral solution. herts.ac.uk

These distinct absorption bands are fundamental for the quantitative analysis and detection of this compound using spectrophotometric methods.

pH-Dependent Spectroscopic Behavior of this compound

The UV-Visible absorption spectrum of this compound is highly dependent on the pH of the solution. nih.govbohrium.com This phenomenon is attributed to the acidic nature of the phenolic hydroxyl group, which can deprotonate to form the corresponding phenolate ion in basic conditions. nih.govbohrium.com The protonated (phenolic) and deprotonated (phenolate) forms of the molecule have distinct electronic structures and, consequently, different absorption spectra.

In acidic solutions, the compound exists predominantly in its protonated form. At a pH of 2, it displays characteristic absorption bands in the near-UV region, between 280 nm and 400 nm. nih.gov The sodium salt in an acidic medium shows a strong absorption peak at 210 nm with a molar absorptivity of 10,120 L mol⁻¹ cm⁻¹. herts.ac.uk

As the pH increases, the equilibrium shifts towards the deprotonated phenolate form. This change is visually indicated by a color change and is spectroscopically observed as a significant shift in the absorption spectrum. nih.govbohrium.com The deprotonated form exhibits strong absorption in the visible range of the spectrum. nih.gov In a basic solution, the sodium salt shows a primary absorption band at 227 nm with a molar absorptivity of 9,996 L mol⁻¹ cm⁻¹. herts.ac.uk This shift to a longer wavelength (bathochromic shift) upon deprotonation is a hallmark of phenolic compounds.

The transition between the acidic and basic forms can be characterized by the acid dissociation constant (pKa). The pKa for this compound has been predicted to be approximately 6.95. vt-chemical.com Another study estimated the pKa to be around 7, noting that in the pH range of 6.5 to 7.5, the compound likely exists as a mixture of both its ionized and non-ionized forms. acs.org The determination of pKa values can be achieved by monitoring the changes in absorbance at a specific wavelength as a function of pH. nih.gov

pH ConditionWavelength (λmax)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Predominant Species
Acidic210 nm10,120This compound
Basic227 nm9,9965-Methoxy-2-nitrophenolate
Table 2: pH-dependent absorption data for Sodium 5-nitroguaiacolate. herts.ac.uk

This pH-sensitive spectroscopic behavior is crucial for analytical methods that may require pH adjustment to achieve maximum sensitivity or selectivity for one of the forms of the compound.

Computational Chemistry and Theoretical Studies on 5 Methoxy 2 Nitrophenol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and predict the reactivity of molecules like 5-methoxy-2-nitrophenol. Calculations using the B3LYP functional are commonly employed to model its properties. iaea.orgup.pt

Geometry Optimization and Conformational Analysis of this compound

The presence of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group is a significant factor in stabilizing a planar conformation. longdom.org Studies on similar molecules, like 2-nitrophenol (B165410), have shown that conformers with intramolecular hydrogen bonds are energetically more favorable. longdom.org The planarity of the molecule can be influenced by the rotational barrier of the methoxy (B1213986) group.

Table 1: Selected Optimized Geometrical Parameters of a Phenol (B47542) Derivative (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.38 - 1.40118 - 121~0
C-O (hydroxyl)~1.36--
C-O (methoxy)~1.37--
C-N~1.47--
N-O~1.23--
C-C-O-~120-
C-N-O-~118-
H-O-C-C--~0 (for H-bonded)

Note: This table provides typical value ranges for phenol derivatives and is for illustrative purposes. Actual calculated values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis of this compound (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For nitrophenol derivatives, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups significantly influences the energies of these orbitals. researchgate.net The charge transfer within the molecule can be analyzed through the visualization of HOMO and LUMO distributions. longdom.org

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.5
HOMO-LUMO Gap4.0

Note: These are example values. The actual HOMO-LUMO gap for this compound would be determined through specific DFT calculations. For comparison, the HOMO-LUMO gap for 2-nitrophenol has been calculated to be around 4.03 eV. longdom.org

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors indicating varying potential values.

Red regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen. These are the most likely sites for electrophilic attack.

Blue regions: Represent areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms, especially the acidic proton of the hydroxyl group. These are susceptible to nucleophilic attack.

Green and yellow regions: Denote areas with intermediate electrostatic potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and a positive potential around the hydroxyl hydrogen. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Vibrational Spectroscopy Simulations (IR and Raman) for Corroboration of Experimental Data

Computational simulations of infrared (IR) and Raman spectra are powerful tools for interpreting and assigning experimental vibrational data. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated and compared with the experimental one. nih.gov This comparison helps in the accurate assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.govresearchgate.net

For this compound, theoretical calculations can help to distinguish the vibrational signatures of the different functional groups, including the O-H, N-O, C-O, and C-H vibrations. spectroscopyonline.com The agreement between the calculated and experimental spectra provides confidence in the optimized molecular geometry and the computational method used. nih.gov

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)~3300~3350O-H stretching
νas(NO₂)~1520~1530Asymmetric NO₂ stretching
νs(NO₂)~1340~1350Symmetric NO₂ stretching
ν(C-O) methoxy~1250~1260C-O stretching
γ(O-H)~650~660O-H out-of-plane bending

Note: This table is for illustrative purposes. The actual frequencies would be obtained from specific DFT calculations and experimental measurements for this compound.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for such predictions. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated.

Comparing the predicted NMR spectra with experimental data serves as a stringent test for the accuracy of the calculated molecular structure. liverpool.ac.uk For this compound, these calculations can help in the unambiguous assignment of the signals in its ¹H and ¹³C NMR spectra, especially for the aromatic protons and carbons which are influenced by the electronic effects of the substituents. chemicalbook.commdpi.com

Molecular Docking and Ligand-Protein Interaction Modeling for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ijcce.ac.ir This method is instrumental in drug discovery and for understanding the biological activity of compounds.

For this compound, molecular docking studies could be employed to investigate its potential interactions with various protein targets. The process involves placing the 3D structure of this compound into the binding site of a protein and evaluating the binding affinity using a scoring function. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net The insights gained from molecular docking can guide the design of new derivatives with improved biological activity.

Biological Activities and Mechanistic Investigations of 5 Methoxy 2 Nitrophenol

Role as a Plant Secondary Metabolite and Defense Modulator

5-Methoxy-2-nitrophenol is a bioactive breakdown product of plant secondary metabolism, demonstrating a dual function in maize defense as both a direct chemical weapon and a modulator of defense signaling pathways. researchgate.netbiorxiv.org

Biosynthetic Origin from Benzoxazinoids, Specifically DIMBOA, in Maize

Research has firmly established that 5M2NP originates from the catabolism of benzoxazinoids, a class of defensive compounds prominent in grasses. biorxiv.org Its structural similarity to benzoxazinoids like 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) and 6-methoxy-benzoxazolin-2(3H)-one (MBOA) prompted investigations into its biosynthetic pathway. biorxiv.org

Studies using maize mutants deficient in benzoxazinoid synthesis, specifically bx1 mutants, showed a dramatic reduction of 91-98% in 5M2NP levels in both roots and leaves compared to wild-type plants. biorxiv.org This finding strongly indicated that a functional benzoxazinoid biosynthesis pathway is essential for 5M2NP production. researchgate.netbiorxiv.org Further confirmation came from biochemical complementation assays. When the tissue of bx1 mutants was supplemented with DIMBOA, a significant increase in 5M2NP was detected. biorxiv.org Conversely, supplementation with MBOA did not result in 5M2NP formation. biorxiv.org The definitive link was demonstrated through labeling experiments where deuterium-labeled DIMBOA (DIMBOA-d3) was directly converted into labeled 5M2NP (5M2NP-d3), confirming DIMBOA as the direct precursor of 5M2NP. researchgate.netbiorxiv.org

Accumulation Dynamics in Damaged Plant Tissues

The formation and accumulation of 5M2NP are triggered by physical damage to plant tissues. biorxiv.orgbiorxiv.org This process is a hallmark of a two-component defense system, where the stable glucoside precursor (DIMBOA-Glc) and activating enzymes (β-glucosidases) are stored in separate cellular compartments. biorxiv.org Upon tissue disruption, such as that caused by herbivore feeding, the precursor and enzyme mix, leading to the rapid release of the unstable DIMBOA aglycone, which then breaks down to form more stable compounds, including 5M2NP. researchgate.netbiorxiv.org

The compound accumulates in both leaf and root tissues of maize following damage. biorxiv.org Quantitative analyses have shown that the concentration of 5M2NP is approximately tenfold higher in damaged leaves than in crown roots, with the lowest levels found in primary roots. biorxiv.org This differential accumulation suggests a particularly important role for 5M2NP in the defense of aerial plant parts. biorxiv.org

Modulation of Plant Defense Gene Expression by this compound

Beyond its role as a direct defense compound, 5M2NP functions as a defense modulator by influencing the expression of defense-related genes. researchgate.netbiorxiv.org To isolate its effect, experiments were conducted on wounded leaves of bx1 maize mutants, which are incapable of producing their own 5M2NP. researchgate.net

When a physiological dose of exogenous 5M2NP was applied to the wounded tissue, it led to an increased expression of wound- and defense-associated genes. researchgate.netbiorxiv.org This response indicates that 5M2NP acts as a damage-associated molecular pattern (DAMP), signaling the presence of tissue injury and amplifying the plant's defensive response. researchgate.net The modulation of gene expression by 5M2NP points to its sophisticated role in fine-tuning the plant's defense strategy upon attack. biorxiv.org

Influence on Volatile Organic Compound (VOC) Emission in Plants

5M2NP also plays a significant role in regulating indirect defenses by enhancing the emission of volatile organic compounds (VOCs) from wounded plants. researchgate.net These VOCs can serve to repel herbivores or attract their natural enemies. biorxiv.org In experiments with wounded bx1 maize mutants, supplementation with 5M2NP led to a stronger induction of several classes of defense-associated VOCs compared to wounded controls without 5M2NP. biorxiv.org The compound specifically amplified the release of terpenoids, including monoterpenes, sesquiterpenes, and homoterpenes, as well as methyl salicylate. biorxiv.org This effect on VOC emissions occurs without a major impact on the accumulation of key defense phytohormones, suggesting that 5M2NP acts either downstream or independently of these hormonal pathways. researchgate.netbiorxiv.org

Table 1: Effect of 5M2NP on Plant Defense Responses

Defense Response CategorySpecific Effect of 5M2NPKey Findings
Gene ExpressionUpregulates wound- and defense-associated genesActs as a defense modulator, amplifying the response to damage. researchgate.netbiorxiv.org
VOC EmissionEnhances the release of specific volatile classesIncreases emission of monoterpenes, sesquiterpenes, homoterpenes, and methyl salicylate. biorxiv.org

Antibiotic and Antixenotic Activities Against Generalist and Specialist Herbivores

5M2NP functions as a direct defense against insect herbivores through both antibiotic and antixenotic activities. researchgate.netbiorxiv.org These effects have been demonstrated against both generalist and specialist insect species in nano- to micromolar quantities. biorxiv.org

Antibiotic Activity: This refers to the negative impact on the herbivore's growth and development. In no-choice laboratory bioassays, larvae of the generalist Spodoptera littoralis and the maize specialist Spodoptera frugiperda gained significantly less weight when fed an artificial diet supplemented with 5M2NP compared to a control diet. biorxiv.org The weight reduction was dose-dependent, with a 2.5 ng/mg concentration causing a 38% and 32% weight reduction in S. littoralis and S. frugiperda, respectively. biorxiv.org

Table 2: Bioactivity of 5M2NP Against Herbivores

Activity TypeTarget Herbivore (Example)Observed Effect
AntibioticSpodoptera littoralis (Generalist)Reduced larval weight gain by up to 38%. biorxiv.org
AntibioticSpodoptera frugiperda (Specialist)Reduced larval weight gain by up to 32%. biorxiv.org
AntixenoticGeneralist and Specialist HerbivoresActs as a feeding deterrent. researchgate.netbiorxiv.org

Antimicrobial Efficacy and Underlying Mechanisms of Action

While research has extensively documented the role of 5M2NP in plant defense against insects, its specific antimicrobial efficacy against bacteria and fungi is less characterized in the primary literature. The term "antibiotic" has been used to describe its detrimental effects on herbivores. researchgate.netbiorxiv.org However, some related chemical structures have been investigated for antimicrobial properties. Derivatives of the structurally similar compound 2-methyl-5-nitrophenol (B1294729) have shown significant antibacterial and antifungal properties. Similarly, 5-Methoxy-2-nitroaniline, another related molecule, has been studied for its potential as an antimicrobial agent. smolecule.com

The mechanisms by which nitrophenolic compounds may exert antimicrobial effects can be varied. One proposed mechanism for this compound involves the inhibition of enzymes, such as methyltransferase, or through hydrogenation reduction pathways where it may form covalent bonds with active sites on essential enzymes. biosynth.com For other antimicrobial agents, such as phenazines, the generation of reactive oxygen species (ROS) is a key killing mechanism against fungi like Candida albicans. nih.gov While these studies provide a basis for potential antimicrobial action, direct and detailed investigations into the specific antimicrobial spectrum and mechanisms of this compound are not extensively covered in the available research, which remains focused on its role in plant-herbivore interactions. researchgate.netbiorxiv.org

Table of Mentioned Compounds

Inhibition of Bacterial Strains by this compound

While research into the direct antibacterial activity of this compound is ongoing, studies on related nitrophenol and benzimidazole (B57391) derivatives provide insights into the potential antimicrobial properties of this class of compounds. For instance, various metal complexes of Schiff bases derived from nitrophenols have demonstrated broad-spectrum antibacterial activity against strains like Escherichia coli, Klebsiella oxytoca, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Proteus mirabilis, with observed inhibitory zones ranging from 9.0 to 27.0 mm. researchgate.net Specifically, certain zinc (II) complexes have shown notable effectiveness against Gram-positive bacteria such as S. aureus and S. epidermidis. lew.ro The antibacterial efficacy of these related compounds suggests that the nitro and phenol (B47542) functional groups can be important for activity. lew.ro Furthermore, research on this compound (5M2NP) itself has demonstrated antibiotic activities against both generalist and specialist herbivores in nano- to micromolar quantities, indicating its potential for broader biological inhibition. biorxiv.orgresearchgate.net

Molecular Interactions with Specific Cellular Targets and Modulation of Oxidative Stress Pathways

This compound (5M2NP) has been identified as a bioactive breakdown product of secondary metabolites in plants like maize, where it functions as a defense modulator. biorxiv.orgresearchgate.net When tissues are damaged, 5M2NP accumulates and can enhance the expression of defense-related genes and the release of defense-associated volatile compounds, such as terpenoids. biorxiv.orgresearchgate.net This suggests an interaction with plant signaling pathways involved in defense responses. The mechanism appears to be independent of or downstream from key defense phytohormones like jasmonates, as 5M2NP did not significantly alter their accumulation but still amplified defense outputs. biorxiv.org

Nitrophenols, as a class, are known to induce oxidative stress in biological systems. nih.gov This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems to neutralize them. frontiersin.org The electrophilic nature of the nitro group allows it to interact with nucleophiles in cells, potentially modifying proteins or nucleic acids and contributing to cellular stress. In human lung cells, for example, exposure to various nitrophenols has been shown to lead to a buildup of cellular ROS, which can result in cell death. nih.gov Some nitrophenols can also cause the collapse of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction. nih.gov The Nrf2/Keap1 signaling pathway is a critical system for cellular defense against oxidative stress, and it is a potential target for modulation by such compounds. frontiersin.orgresearchgate.net

Applications in Biochemical and Proteomic Research

Utilization as a Biochemical Tool for Enzyme Interaction Studies

This compound and its derivatives are valuable tools in biochemical research, particularly for studying enzyme interactions. The nitro group makes these compounds useful in the synthesis of inhibitors for various enzymes. For instance, nitropyridine derivatives have been synthesized and evaluated for their ability to inhibit enzymes like chymotrypsin (B1334515) and urease. mdpi.com The structural features of nitrophenols, including the reactive nitro group, allow them to serve as precursors or building blocks in creating complex molecules designed to interact with specific biological targets. a2bchem.com This makes them useful for probing the active sites of enzymes and understanding structure-activity relationships. The study of how modifications to the nitrophenol structure affect enzyme inhibition can provide crucial information for the development of new therapeutic agents. mdpi.com

Investigation of Metabolic Pathways and Drug Biotransformation Processes

This compound serves as a useful compound in the study of metabolic pathways and the biotransformation of xenobiotics. Research has shown that it is a naturally occurring breakdown product of benzoxazinoids in maize, highlighting its role in plant secondary metabolism. biorxiv.orgbiorxiv.org The enzymatic and non-enzymatic processes that lead to its formation from precursors like DIMBOA are subjects of ongoing investigation. biorxiv.org

In the broader context of drug metabolism, the nitroaromatic structure is of significant interest. The biotransformation of nitro-containing compounds is a critical area of study, as the reduction of the nitro group can lead to the formation of reactive intermediates. researchgate.netscielo.br These metabolic processes, often catalyzed by enzymes such as nitroreductases, are crucial in determining the biological activity and potential toxicity of nitroaromatic drugs and environmental pollutants. researchgate.netwur.nl Studying compounds like this compound helps researchers understand these complex biotransformation pathways, which is essential for drug discovery and development. nih.gov

Plant Growth Regulation Potential of this compound Sodium Salt

Regulation of Protein, Nucleic Acid, and Enzyme Synthesis in Plants

This regulation leads to a cascade of beneficial effects on plant growth and development. It is suggested that sodium 5-nitroguaiacolate enhances the activity of key enzymes within the plant. plantgrowthhormones.com For example, it can increase the activity of peroxidase and nitrate (B79036) reductase, which in turn accelerates the synthesis of amino acids and proteins and improves the utilization of nitrogen. plantgrowthhormones.com This stimulation of enzyme synthesis and activity contributes to enhanced photosynthesis, greater accumulation of dry matter, and more efficient transport of nutrients throughout the plant. plantgrowthhormones.com

Table 1: Summary of Plant Growth Regulation Effects of this compound Sodium Salt

Regulated Process Observed Effect in Plants Supporting References
Protein Synthesis Accelerates the synthesis of amino acids and proteins. plantgrowthhormones.comregulations.govguidechem.com
Nucleic Acid Synthesis Regulates the production of nucleic acids. guidechem.comgoogle.com
Enzyme Synthesis & Activity Enhances the activity of enzymes like peroxidase and nitrate reductase. plantgrowthhormones.complantgrowthhormones.com
Cellular Activity Promotes the flow of cellular protoplasm and increases cell vitality. plantgrowthhormones.comagrochemicalpesticides.com
Photosynthesis Enhances the speed of photosynthesis and promotes dry matter formation. plantgrowthhormones.com

Promotion of Cell Protoplasm Flow and Enhancement of Cell Vitality

This compound functions as a robust cell activator. bloomtechz.comagrochemicalpesticides.com Upon absorption by the plant's roots, stems, and leaves, it quickly infiltrates the plant body. agriplantgrowth.combloomtechz.comcn-agro.com A primary mechanism of its action is the promotion of protoplasmic streaming, or the flow of the cell protoplasm. plantgrowthhormones.comagriplantgrowth.combloomtechz.comcn-agro.com This accelerated intracellular movement is indicative of heightened metabolic activity.

Effects on Plant Rooting, Germination, Growth, and Fruiting Stages

The influence of this compound extends across the entire life cycle of a plant, from germination to fruiting. cn-agro.comguidechem.com It is recognized for its ability to break seed dormancy, which encourages and accelerates germination. agriplantgrowth.comagrochemicalpesticides.com

Throughout the growth phase, it accelerates development and can increase the production of chlorophyll, leading to more efficient photosynthesis. plantgrowthhormones.combloomtechz.com This translates into an improved ability to produce dry matter. plantgrowthhormones.com In the reproductive stages, research indicates that it can lead to earlier and more abundant flowering. bloomtechz.combloomtechz.com Furthermore, it positively affects pollen germination and the elongation of the pollen tube, which can increase the rate of fruit set and help prevent the premature dropping of flowers and fruits. plantgrowthhormones.comagrochemicalpesticides.com

Table 1: Observed Effects of this compound on Plant Life Stages

Plant Stage Observed Effect Reference
Germination Breaks seed dormancy, promotes germination. agriplantgrowth.comagrochemicalpesticides.com
Rooting Stimulates root system development for enhanced nutrient and water uptake. plantgrowthhormones.combloomtechz.com
Growth Accelerates plant growth, enhances photosynthesis. plantgrowthhormones.comguidechem.combloomtechz.com
Flowering Promotes earlier and more abundant flowering. bloomtechz.combloomtechz.com

| Fruiting | Increases fruit set, prevents premature fruit drop. | plantgrowthhormones.comagrochemicalpesticides.com |

Synergistic Effects with Fertilizers, Pesticides, and Fungicides

This compound exhibits a pronounced synergistic effect when used in combination with other agricultural inputs. lookchem.comguidechem.com This synergy enhances the effectiveness of fertilizers, pesticides, and fungicides, making it a valuable component in integrated crop management programs. lookchem.comlookchem.com

Table 2: Synergistic Applications of this compound

Combined Agent Observed Synergistic Outcome Reference
Fertilizers Enhances nutrient uptake and utilization efficiency. plantgrowthhormones.comguidechem.com
Pesticides Increases the effectiveness of the pesticide. lookchem.comlookchem.com
Fungicides Improves the efficacy of the fungicide. lookchem.comlookchem.comguidechem.com

| Seed Coating Agents | Shows a clear synergistic effect in compound formulations. | lookchem.comguidechem.com |

Environmental Behavior and Atmospheric Chemistry of 5 Methoxy 2 Nitrophenol

Atmospheric Occurrence and Identification as a Nitrated Aromatic Compound (NAC)

5-Methoxy-2-nitrophenol is recognized as a member of the growing class of nitrated aromatic compounds detected in the atmosphere. These compounds are of increasing interest due to their potential environmental and health impacts.

Presence in Atmospheric Particulate Matter (PM2.5)

This compound has been identified as a constituent of atmospheric fine particulate matter (PM2.5), which is composed of particles with an aerodynamic diameter of 2.5 micrometers or less. These fine particles can penetrate deep into the respiratory system and are associated with various health effects.

A study conducted in suburban Nanjing, China, during a winter period characterized by foggy conditions, quantified the presence of several NACs in PM2.5 samples. nih.gov In this study, this compound, referred to by its synonym 2-Methoxy-5-nitrophenol, was detected in the particulate matter. The measurements revealed differing average concentrations during non-foggy and foggy days, highlighting the influence of meteorological conditions on atmospheric composition. nih.gov

Table 1: Average Concentrations of 2-Methoxy-5-nitrophenol in PM2.5 in Nanjing

Condition Average Concentration (ng/m³) Standard Deviation (ng/m³)
Non-foggy days 14 ± 29.92
Foggy days 7.3 ± 5.48

Data sourced from a study in Nanjing, China. nih.gov

Contribution to Traffic Emissions and Secondary Organic Aerosol Formation

The presence of this compound in the atmosphere is attributed to both primary emissions and secondary formation. While biomass burning is a major source of its precursor, guaiacol (B22219), there is evidence linking NACs to traffic emissions. nih.govfrontiersin.org Studies have shown that vehicle exhaust contains a variety of nitrophenols and nitrocatechols. nih.gov Good correlations between some NACs and nitrogen dioxide (NO2), a primary pollutant from traffic, suggest a contribution from this source. nih.gov

Furthermore, this compound is a component of secondary organic aerosol (SOA). acs.org SOA is formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). Guaiacol (2-methoxyphenol), a significant VOC from biomass and fossil fuel burning, undergoes atmospheric processing to form nitrated guaiacol species, including this compound, which then constitute part of the SOA mass. acs.org The aqueous-phase photonitration of guaiacol has been shown to produce nitroguaiacols, which are then identified in ambient aerosols, confirming the pathway from a gaseous precursor to a particle-phase compound. bohrium.com Laboratory studies have demonstrated that the photooxidation of phenolic compounds emitted from biomass burning leads to the formation of SOA with yields greater than 25%. uni.lu

Photodegradation Kinetics and Atmospheric Lifetimes

Once in the atmosphere, this compound is subject to photochemical degradation, which determines its persistence and fate. Its photolysis is a key process, influencing the formation of other atmospheric constituents.

Direct Photolysis Mechanisms in Aqueous and Gaseous Phases

The direct photolysis of this compound, driven by sunlight, is a significant degradation pathway, particularly in the atmospheric aqueous phase (e.g., in cloud and fog droplets). Studies on the photolysis kinetics of aqueous-phase 5-nitroguaiacol have found that its degradation is slower than that of its isomer, 4-nitroguaiacol. nih.govnih.gov The photolysis kinetics at low concentrations follow first-order behavior. nih.gov

The atmospheric lifetime of this compound in the aqueous phase due to direct photolysis has been estimated. For a 0.1 mM solution at pH 5, the calculated lifetime is approximately 167 hours of illumination. nih.govfrontiersin.org This relatively long lifetime suggests that the compound can be transported over long distances from its source regions. nih.gov In contrast, gas-phase photolysis of nitrophenols is generally much faster, with lifetimes on the order of minutes. nih.gov The primary photolysis mechanism for ortho-nitrophenols in the gas phase is known to be a potential source of nitrous acid (HONO), a key precursor of the hydroxyl radical (•OH). nih.gov

Formation of Secondary Chromophores and Atmospheric Brown Carbon (BrC)

The photodegradation of this compound is directly linked to the formation of atmospheric brown carbon (BrC), which are light-absorbing organic aerosols that can impact the Earth's radiative balance. While photolysis degrades the initial compound, the process can also lead to the formation of new, more strongly light-absorbing products, known as secondary chromophores.

During the photolysis of this compound solutions, an increase in light absorbance in the visible range is observed. nih.govfrontiersin.org This indicates the formation of products that are more colored than the parent compound. frontiersin.org Considerably more chromophores are formed during the photolysis of this compound compared to its isomer 4-nitroguaiacol, implying a stronger potential for secondary BrC formation. nih.gov The transformation processes observed during its photolysis include carbon loss, hydroxylation, and carbon gain, leading to a variety of new aromatic products. nih.gov Nitrate-mediated photooxidation has also been shown to be an important pathway for the formation of BrC from 5-nitroguaiacol. nih.gov

Influence of Environmental Factors, such as pH, on Phototransformation

Environmental factors, particularly pH, play a crucial role in the phototransformation of this compound in the atmospheric aqueous phase. The light absorption properties of nitrophenols are pH-dependent. nih.gov Laboratory studies investigating the photolysis of 5-nitroguaiacol have often been conducted at a pH of around 5, which is representative of the acidic conditions found in atmospheric water droplets in many regions. nih.govfrontiersin.org

Transformation Products and Environmental Toxicology

The following sections explore the formation of this compound from precursor compounds and assess its ecotoxicological effects based on available scientific research.

An extensive review of scientific literature does not currently provide direct evidence for the formation of this compound as a degradation product of the insensitive munition compound 2,4-dinitroanisole (B92663) (DNAN).

Research into the environmental transformation of DNAN, particularly through photodegradation, has identified the formation of several methoxy (B1213986) nitrophenol isomers. However, the specific isomer this compound is not reported as a resulting product. Studies have consistently identified other isomers, such as 2-methoxy-5-nitrophenol and 4-methoxy-3-nitrophenol , as products of DNAN's breakdown in the environment. While "methoxy nitrophenols" are mentioned generally as degradation products in some studies, specific analysis has not confirmed the presence of the this compound isomer from this source.

It is noteworthy that this compound has been identified in environmental contexts, but its origin has been traced to other sources. For instance, research has shown that it can be a natural breakdown product of benzoxazinoids, which are secondary metabolites found in certain plants like maize.

A comprehensive search for ecotoxicity data for this compound reveals a significant lack of specific experimental studies on its effects on aquatic organisms. Standard ecotoxicological endpoints, such as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for daphnia and algae, are not available in the public literature for this specific compound.

Safety Data Sheets (SDS) for this compound state that the toxicological properties have not been fully investigated and provide no data regarding its toxicity to aquatic life. While the broader class of nitrophenols is known to exhibit toxicity, it is not scientifically sound to extrapolate these values to this compound without specific experimental data.

General toxicity information is available for some of the identified degradation products of DNAN. For example, some transformation intermediates of DNAN have been shown to be toxic to various organisms, including bacteria, earthworms, algae, and plants. However, without specific data for this compound, a quantitative ecotoxicity assessment cannot be provided.

Ecotoxicity Data for this compound

Test Organism Endpoint Concentration (mg/L) Exposure Duration Source
Fish LC50 No Data Available - -
Daphnia EC50 No Data Available - -
Algae EC50 No Data Available - -

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-2-nitrophenol, and how can purity be optimized?

  • Methodology : A high-yield (89%) synthesis involves refluxing 2,4-dimethoxynitrobenzene with AlCl₃ in dichloromethane for 5.5 hours, followed by acid quenching and solvent extraction. Purification via drying with MgSO₄ and repeated extraction ensures minimal byproducts .
  • Key Data :

ParameterValueReference
SolventCH₂Cl₂
CatalystAlCl₃ (2.91 g, 21.3 mmol)
Reaction Time5.5 hours

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR/IR Spectroscopy : Compare experimental spectra with reference data for nitro and methoxy functional groups (e.g., δ ~8.1 ppm for aromatic protons in nitro derivatives) .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z 169.1 for [M]⁺) and fragmentation patterns .
    • Validation : Cross-reference with databases (e.g., NIST) to resolve spectral contradictions .

Q. How should this compound be stored to maintain stability?

  • Guidelines :

  • Solid Form : Store at room temperature in airtight, light-protected containers .
  • Solutions : For standard solutions (e.g., 100 µg/mL in methanol), refrigerate at 0–6°C to prevent degradation .

Q. What solvents are compatible with this compound for experimental applications?

  • Recommendations : Methanol and dichloromethane are empirically validated for solubility in synthesis and analytical preparations . Polar aprotic solvents (e.g., DMSO) may enhance dissolution for spectroscopic studies.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor demethylation/nitration pathways using AlCl₃ or HNO₃ under varied conditions (temperature, solvent polarity) .
  • Isotopic Labeling : Track methoxy group cleavage via ¹³C-labeled precursors in NMR .

Q. What environmental impacts arise from this compound, and how are degradation pathways analyzed?

  • Methodology :

  • Biodegradation Assays : Use soil/water microcosms to assess half-life under aerobic/anaerobic conditions .
  • Toxicology : Evaluate ecotoxicity (e.g., LC₅₀ in aquatic organisms) per EPA guidelines .
    • Key Data :
ParameterValueReference
Vapor Pressure0.0 ± 0.6 mmHg (25°C)
Polarizability16.4 ± 0.5 ×10⁻²⁴ cm³

Q. How can computational models predict the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict HOMO-LUMO gaps and nitro group charge distribution .
  • Solvent Effects : Apply PCM models to simulate reactivity in polar vs. nonpolar media .

Q. How are contradictions in crystallographic data resolved for nitroaromatic compounds?

  • Methodology :

  • SHELX Refinement : Use SHELXL for high-resolution X-ray data to refine hydrogen bonding and torsion angles .
  • Twinned Data : Apply SHELXD for structure solution in cases of pseudosymmetry .

Contradictions and Mitigation Strategies

  • Storage Conditions : While solid this compound is stable at room temperature , methanolic solutions require refrigeration (0–6°C) to prevent solvent evaporation and decomposition .
  • Spectral Data : Discrepancies in IR peaks (e.g., nitro group stretching) may arise from polymorphism; validate with single-crystal XRD .

Safety and Compliance

  • Handling : Use PPE (gloves, masks) and work in fume hoods to avoid inhalation or dermal contact .
  • Waste Disposal : Segregate nitroaromatic waste and engage licensed agencies for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.